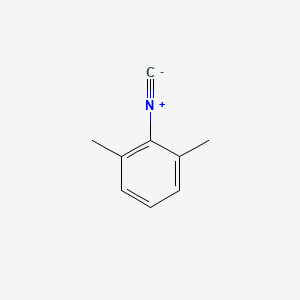










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[CH:10](Cl)(Cl)Cl.[Cl-].C[N+](C(=O)CCCCCCC)(C(=O)CCCCCCC)C(=O)CCCCCCC.[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[N+:4]#[C-:10] |f:2.3,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
48.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
methyl tricaprylylammonium chloride
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C[N+](C(CCCCCCC)=O)(C(CCCCCCC)=O)C(CCCCCCC)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
ice water
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|


|
Type
|
CUSTOM
|
|
Details
|
As the flask contents were vigorously stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
obtained from General Mills Co
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was placed in a water bath at room temperature
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 200 ml of diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
The ether phase was separated
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
EXTRACTION
|
|
Details
|
The residue was then extracted with 200 ml of hot hexane which
|
|
Type
|
STIRRING
|
|
Details
|
was subsequently stirred with 20 g of Florisil® silica absorbent material
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was chilled in a dry ice/acetone bath
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=CC=C1)C)[N+]#[C-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |